N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dimethoxy, ethoxy, and nitro groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-throughput crystallization and advanced purification methods are employed to achieve the desired quality and quantity .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted benzamides, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an inhibitor of specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis. This interaction disrupts bacterial gene transcription and exhibits potent antimicrobial activity .
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
- N-(2,4-dimethoxyphenyl)-4-chlorobenzamide
- N-(2,4-dimethoxyphenyl)-4-aminobenzamide
Comparison: Compared to these similar compounds, N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its antimicrobial activity, setting it apart from other derivatives .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-15-8-5-11(9-14(15)19(21)22)17(20)18-13-7-6-12(23-2)10-16(13)24-3/h5-10H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWHVLPTJFODII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.